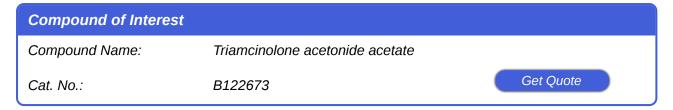


Application Note: Quantification of Triamcinolone Acetonide Acetate using a Validated HPLC Method

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of **triamcinolone acetonide acetate**. The described isocratic reverse-phase method is suitable for the determination of **triamcinolone acetonide acetate** in pharmaceutical preparations. This document provides comprehensive experimental protocols, system suitability requirements, and method validation data to ensure reliable implementation in a laboratory setting.

Introduction

Triamcinolone acetonide acetate is a synthetic corticosteroid utilized for its anti-inflammatory properties in various pharmaceutical formulations. Accurate quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the precise determination of triamcinolone acetonide acetate. This document presents a validated HPLC method for its quantification.

Experimental ProtocolsInstrumentation and Chromatographic Conditions



A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	Isocratic Pumping System with UV/Vis Detector
Column	DIKMA Diamonsil C18 (250 mm x 4.6 mm, 5 μm) or equivalent
Mobile Phase	Methanol:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	240 nm
Run Time	Approximately 10 minutes

Preparation of Solutions

- 2.2.1. Mobile Phase Preparation Prepare a mixture of HPLC-grade methanol and purified water in a 70:30 volume/volume ratio. Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
- 2.2.2. Standard Stock Solution Preparation (0.55 mg/mL) Accurately weigh approximately 55 mg of **Triamcinolone Acetonide Acetate** Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- 2.2.3. Preparation of Calibration Standards Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.11 mg/mL to 0.55 mg/mL).[1]
- 2.2.4. Sample Preparation The sample preparation will depend on the formulation. For a tincture, a simple dilution with the mobile phase to bring the concentration of **triamcinolone**



acetonide acetate within the calibration range may be sufficient.[1] For other formulations, such as creams or ointments, an extraction step will be necessary.

Method Validation Data

The presented HPLC method has been validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% (for six replicate injections of a standard solution)

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions.

Table 3: Linearity Data

Parameter	Result
Linear Range	0.11 - 0.55 mg/mL[1]
Correlation Coefficient (r)	0.9997[1]

Accuracy

The accuracy of the method was determined by recovery studies.



Table 4: Accuracy Data

Parameter	Result
Average Recovery	99.93%[1]

Precision

The precision of the method is expressed as the Relative Standard Deviation (RSD) of a series of measurements.

Table 5: Precision Data

Parameter	Result
Relative Standard Deviation (RSD)	1.28%[1]

Experimental Workflow

The overall workflow for the quantification of **triamcinolone acetonide acetate** is depicted in the following diagram.



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References

1. xn--48sz6kh6ag7kz83b.com [xn--48sz6kh6ag7kz83b.com]







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